molecular formula C16H18ClNO4S2 B2891820 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide CAS No. 2034600-85-4

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2891820
CAS RN: 2034600-85-4
M. Wt: 387.89
InChI Key: ZWGWMBAYXUJKDA-UHFFFAOYSA-N
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Description

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S2 and its molecular weight is 387.89. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

This compound, with its indole derivative structure, may be involved in the synthesis of molecules with potential anticancer properties. Indole derivatives are known to play a significant role in cell biology and can be used to treat various types of cancer cells. The presence of a sulfonamide group could also imply the possibility of designing kinase inhibitors, which are a class of drugs that can treat cancer by blocking certain enzymes .

Microbial Infection Treatment

The structural features of this compound suggest it could be synthesized into derivatives that exhibit antimicrobial properties. Indole derivatives have been reported to show activity against a range of microbial infections, making them valuable in the development of new antibiotics .

Neurodegenerative Disease Studies

Compounds with methoxy and hydroxy groups, like this one, are often explored for their neuroprotective effects. They could be used in the synthesis of therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their potential to modulate neurotransmitter systems .

Anti-inflammatory Applications

The sulfonamide group in the compound’s structure is commonly found in anti-inflammatory drugs. Therefore, this compound could be used in the development of new anti-inflammatory agents, which could help in the treatment of chronic inflammatory diseases .

Cardiovascular Drug Development

Indole derivatives are sometimes involved in the synthesis of drugs that affect the cardiovascular system. This compound could be researched for its potential applications in treating heart-related conditions, possibly by acting on blood vessels or heart muscle cells .

Metabolic Disorder Treatments

Given the compound’s structural complexity, it could be part of the synthesis of drugs aimed at treating metabolic disorders. Its indole core, in particular, might interact with enzymes or receptors involved in metabolic pathways .

Analgesic Drug Synthesis

The compound’s structure hints at the potential for creating analgesic drugs. Indole derivatives can be effective in pain management, and the addition of a sulfonamide group could enhance this property .

Agricultural Chemistry

Indole derivatives, such as this compound, may have applications in agricultural chemistry, particularly in the synthesis of growth-promoting agents or pesticides. The hydroxy and methoxy groups could be key in interactions with plant hormone receptors .

properties

IUPAC Name

5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S2/c1-22-12-4-5-13-11(9-12)3-2-8-16(13,19)10-18-24(20,21)15-7-6-14(17)23-15/h4-7,9,18-19H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWMBAYXUJKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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